DAT Selectivity vs Non-Selective Analogs
RTI-150 is classified as a DAT-selective inhibitor, a property that distinguishes it from non-selective monoamine transporter inhibitors such as RTI-126. This selectivity is not merely a qualitative descriptor; it is a key determinant of its behavioral effects. In a direct comparative study, the DAT-selective analogs (RTI-150 and RTI-171) and the non-selective analog (RTI-126) all produced behavioral-stimulant effects, but the slower-onset, non-selective analog RTI-112 did not [1]. This demonstrates that selectivity is a necessary, but not sufficient, condition for the behavioral pharmacology of this class of compounds [1].
| Evidence Dimension | Transporter Selectivity Profile |
|---|---|
| Target Compound Data | DAT-selective |
| Comparator Or Baseline | RTI-126 (non-selective); RTI-112 (non-selective, slower-onset) |
| Quantified Difference | Qualitative difference in transporter subtype selectivity; RTI-112 (non-selective, slower-onset) did not produce behavioral-stimulant effects |
| Conditions | Behavioral-stimulant effects in squirrel monkeys; in vitro binding assays. |
Why This Matters
This functional selectivity defines RTI-150's utility for studies specifically interrogating the dopamine transporter's role in behavioral pharmacology, as opposed to studies requiring pan-monoamine inhibition.
- [1] Kimmel HL, O'Connor JA, Carroll FI, Howell LL. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys. Pharmacology Biochemistry and Behavior. 2007;86(1):45-54. View Source
